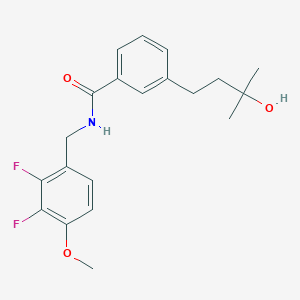

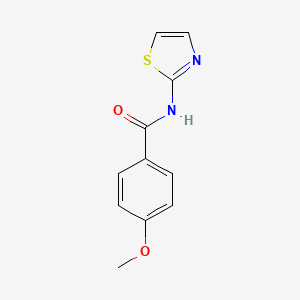

![molecular formula C15H18N4S B5545530 N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react with α-haloketones to give thieno[2,3-b]pyridine derivatives through a cyclization process (Hussein et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine, such as thienopyridine derivatives, reveals a complex interplay of various functional groups contributing to their biological activity. These structures are established through analytical and spectral data, indicating the importance of the thienyl and pyridinyl moieties in the overall molecular architecture (Othman, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine derivatives often involves nucleophilic addition reactions, cyclizations, and interactions with various reagents leading to a wide array of heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential antimicrobial and antifungal activities, showcasing the chemical versatility of the N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine backbone (Othman, 2013).

Aplicaciones Científicas De Investigación

Pharmacophore Development

One study outlines the synthesis of arylpiperazine derivatives, including those with thieno- and furo[3,2-c]pyridine ring systems, which have shown significant activity in models indicative of antipsychotic activity. These compounds exhibit potent affinity for serotonin receptors, suggesting their potential in developing new antipsychotic medications with unique mechanisms of action (J. New et al., 1989).

Flame-Retardant Materials

Another research application involves the synthesis of polyamide charring agents, demonstrating the influence of structural differences on flame-retardant efficiency in materials like EVA. This study highlights the thermal decomposition process and the potential for these compounds in enhancing fire safety in various materials (Liang-Ping Dong et al., 2017).

Gastrointestinal Motility

Research into N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel motilin receptor agonist, has shown promising results in enhancing gastrointestinal motility. This compound's development could aid in treating gastrointestinal disorders, demonstrating the therapeutic potential of structurally related compounds (S. Westaway et al., 2009).

Synthetic Chemistry

The Mannich reaction has been employed in the synthesis of N-, S,N-, and Se,N-heterocycles, showcasing the versatility of aminomethylation in creating a wide array of heterocyclic compounds. This methodological approach opens new pathways in the synthesis of complex molecules with potential biological activities (V. Dotsenko et al., 2019).

Antimicrobial and Anticancer Compounds

The synthesis and evaluation of new pyridine-2(1H)-thiones and related compounds have shown significant antimicrobial and anticancer activities. Such studies underscore the importance of structural modification in designing more effective therapeutic agents (Ismail M. M. Othman, 2013).

Innovative Catalysis

Research on Rhodium-catalyzed reactions of N-(2-pyridinyl)piperazines highlights novel carbonylation processes, contributing to advancements in catalysis and synthetic methodology. This work could facilitate the development of new synthetic routes for complex molecules (Y. Ishii et al., 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-methylthiophen-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-13-5-11-20-14(13)12-17-19-9-7-18(8-10-19)15-4-2-3-6-16-15/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDNYFKHLGFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylthiophen-2-YL)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

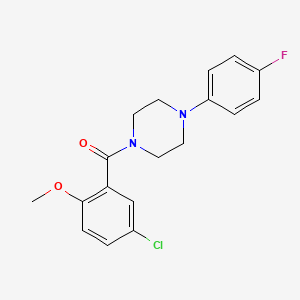

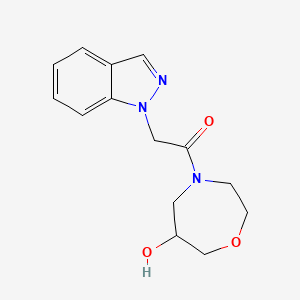

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

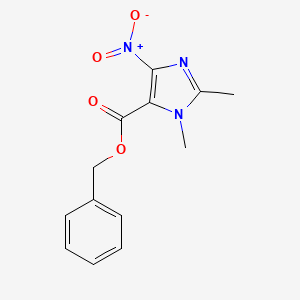

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

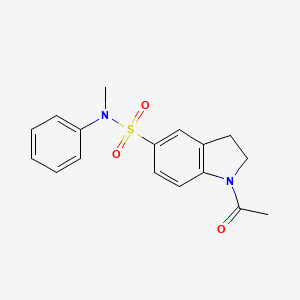

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)